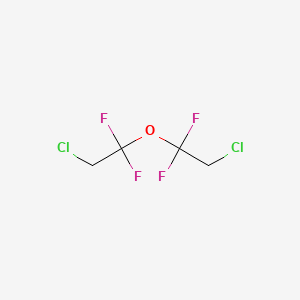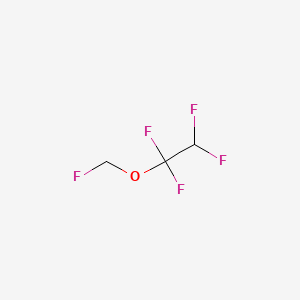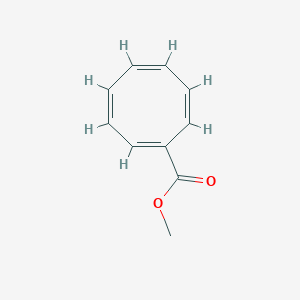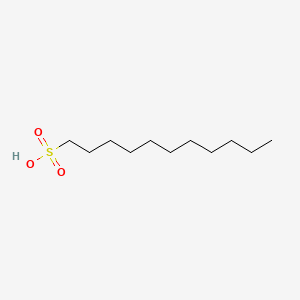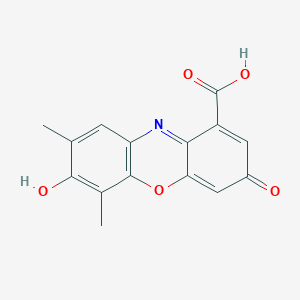
7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid is a phenoxazine derivative known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound exhibits various biological properties, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic activities .
Preparation Methods
The synthesis of 7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid involves several stages of synthetic transformation of phenoxazine scaffolds . The synthetic routes typically include the following steps:
Formation of the Phenoxazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxylic acid groups through various organic reactions.
Industrial Production: Large-scale production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenoxazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst and in the synthesis of organic light-emitting diodes.
Industry: Utilized in dye-sensitized solar cells and as a dyeing agent in the textile industry.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: It can neutralize free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: The phenoxazine moiety in actinomycin D inhibits RNA polymerase, preventing the elongation of RNA chains.
Comparison with Similar Compounds
7-Hydroxy-6,8-dimethyl-3-oxo-3H-phenoxazine-1-carboxylic acid can be compared with other phenoxazine derivatives:
Actinomycin D: Contains a phenoxazine moiety and functions as an antibiotic and anticancer agent.
Nile Blue and Nile Red: These dyes are based on the phenoxazine structure and are used in various staining applications.
Phenothiazines: Similar in structure to phenoxazines, these compounds have gained prominence in medicine as pharmacological lead structures.
Properties
CAS No. |
37167-49-0 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
7-hydroxy-6,8-dimethyl-3-oxophenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO5/c1-6-3-10-14(7(2)13(6)18)21-11-5-8(17)4-9(15(19)20)12(11)16-10/h3-5,18H,1-2H3,(H,19,20) |
InChI Key |
PPPAMNYYNGMMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)OC3=CC(=O)C=C(C3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

